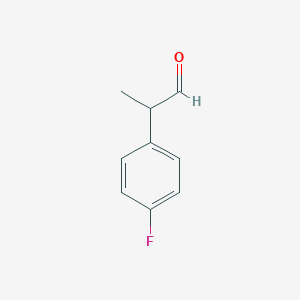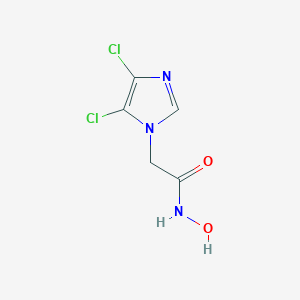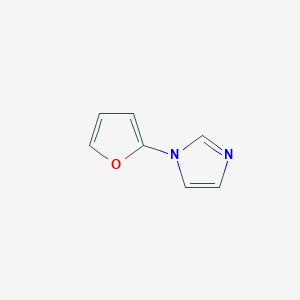
1-(2-Furyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furyl)-1H-imidazole, also known as FICZ, is a naturally occurring compound that belongs to the family of tryptophan-derived metabolites. It is a potent activator of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in regulating various physiological processes, such as immune response, cell proliferation, and differentiation. In recent years, FICZ has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
1-(2-Furyl)-1H-imidazole exerts its biological effects by binding to and activating the AhR, a cytoplasmic receptor that regulates gene expression in response to environmental toxins and endogenous ligands. Upon activation, AhR translocates to the nucleus and forms a complex with other transcription factors, such as ARNT (AhR nuclear translocator), to regulate the expression of target genes. The downstream effects of AhR activation are diverse and depend on the cell type and the context of the stimulus.
Effets Biochimiques Et Physiologiques
1-(2-Furyl)-1H-imidazole has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, immune response, and metabolism. Studies have demonstrated that 1-(2-Furyl)-1H-imidazole can induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. 1-(2-Furyl)-1H-imidazole has also been shown to modulate immune response by regulating the differentiation of T cells and the production of cytokines. Additionally, 1-(2-Furyl)-1H-imidazole has been shown to affect various metabolic pathways, including lipid metabolism and glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Furyl)-1H-imidazole has several advantages as a research tool, including its potency and specificity as an AhR agonist. 1-(2-Furyl)-1H-imidazole has been shown to be a more potent activator of AhR than other tryptophan-derived metabolites, such as indole-3-carbinol and 6-formylindolo[3,2-b]carbazole. Additionally, 1-(2-Furyl)-1H-imidazole has been shown to be specific to AhR, with minimal effects on other receptors. However, 1-(2-Furyl)-1H-imidazole has several limitations as a research tool, including its instability and low solubility in aqueous solutions. These limitations require careful optimization of experimental conditions to obtain reliable results.
Orientations Futures
1-(2-Furyl)-1H-imidazole has several potential applications in the field of medicine and biotechnology. Future research directions include the development of 1-(2-Furyl)-1H-imidazole-based therapies for cancer and autoimmune disorders, the investigation of 1-(2-Furyl)-1H-imidazole as a modulator of immune response, and the exploration of 1-(2-Furyl)-1H-imidazole as an antimicrobial agent. Additionally, the optimization of 1-(2-Furyl)-1H-imidazole synthesis methods and the development of novel 1-(2-Furyl)-1H-imidazole analogs may lead to improved potency and specificity of the compound.
Méthodes De Synthèse
1-(2-Furyl)-1H-imidazole can be synthesized by the oxidation of tryptophan using potassium permanganate. The reaction involves the formation of an intermediate compound, 6-formylindolo[3,2-b]carbazole (FIC), which is further converted into 1-(2-Furyl)-1H-imidazole by the action of the enzyme kynurenine formamidase. The synthesis of 1-(2-Furyl)-1H-imidazole is a complex process that requires careful optimization of reaction conditions to obtain a high yield of the compound.
Applications De Recherche Scientifique
1-(2-Furyl)-1H-imidazole has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and infectious diseases. Studies have shown that 1-(2-Furyl)-1H-imidazole can induce apoptosis (programmed cell death) in cancer cells by activating the AhR pathway, which regulates the expression of genes involved in cell cycle control and DNA repair. 1-(2-Furyl)-1H-imidazole has also been shown to modulate immune response by regulating the differentiation of T cells and the production of cytokines. Additionally, 1-(2-Furyl)-1H-imidazole has been investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Propriétés
Numéro CAS |
191733-31-0 |
|---|---|
Nom du produit |
1-(2-Furyl)-1H-imidazole |
Formule moléculaire |
C7H6N2O |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
1-(furan-2-yl)imidazole |
InChI |
InChI=1S/C7H6N2O/c1-2-7(10-5-1)9-4-3-8-6-9/h1-6H |
Clé InChI |
QXMHOHBYSAVSAG-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)N2C=CN=C2 |
SMILES canonique |
C1=COC(=C1)N2C=CN=C2 |
Synonymes |
1H-Imidazole,1-(2-furanyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



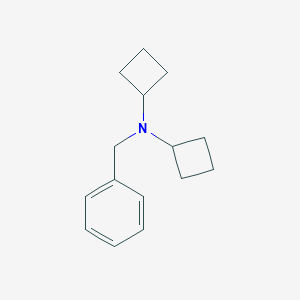
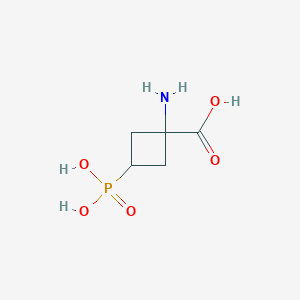
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)
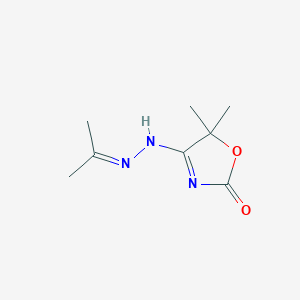
![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)

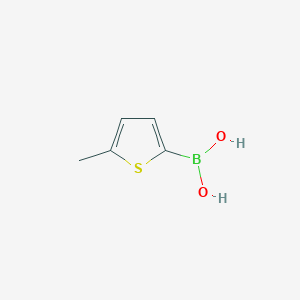

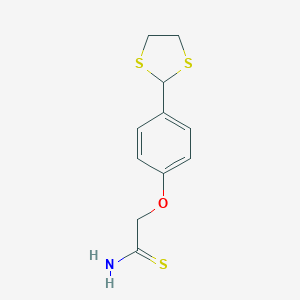
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
